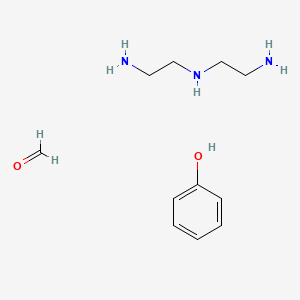
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol is an organic compound with the molecular formula C14H24O. It is characterized by a cyclopentane ring substituted with a tert-butyl group and a cyclopentylidene moiety.
Preparation Methods
The synthesis of 1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Substitution with tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride and a suitable base.
Formation of Cyclopentylidene Moiety: The cyclopentylidene group is then introduced through a series of reactions, including dehydrogenation and cyclization
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, use of catalysts, and purification techniques like distillation and recrystallization .
Chemical Reactions Analysis
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism by which 1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
Comparison with Similar Compounds
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol can be compared with similar compounds such as:
1-tert-Butylcyclopentan-1-ol: Lacks the cyclopentylidene moiety, resulting in different reactivity and applications.
2-Cyclopentylidene-1-(1,1-dimethylethyl)cyclopentanol: Similar structure but with variations in the positioning of functional groups.
Cyclopentanol, 2-cyclopentylidene-1-(1,1-dimethylethyl): Another closely related compound with slight structural differences
Properties
CAS No. |
94070-97-0 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-tert-butyl-2-cyclopentylidenecyclopentan-1-ol |
InChI |
InChI=1S/C14H24O/c1-13(2,3)14(15)10-6-9-12(14)11-7-4-5-8-11/h15H,4-10H2,1-3H3 |
InChI Key |
HFZUWSVKMKZOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCCC1=C2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


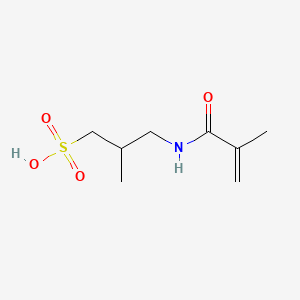
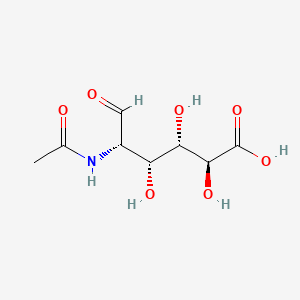

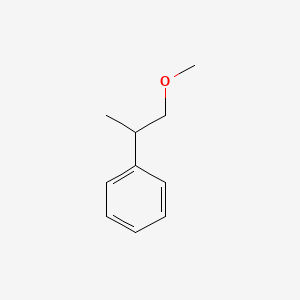


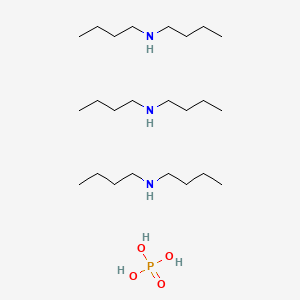
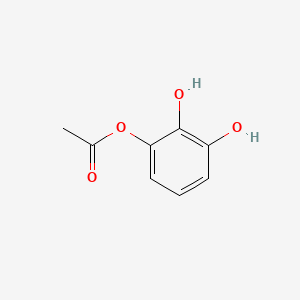
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
